Isoscutellarin

Pharmacokinetics Oral bioavailability Flavonoid metabolism

Isoscutellarin (scutellarein-6-O-β-D-glucuronide; S-6-G) is a flavonoid O-glucuronide with the molecular formula C₂₁H₁₈O₁₂ and a molecular weight of 462.4 g/mol. It is the 6-O-glucuronide positional isomer of scutellarin (scutellarein-7-O-glucuronide; S-7-G), the well-known bioactive flavone from Erigeron breviscapus.

Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
CAS No. 62023-92-1
Cat. No. B15191981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoscutellarin
CAS62023-92-1
Molecular FormulaC21H18O12
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
InChIInChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)11-5-9(23)13-12(31-11)6-10(24)18(14(13)25)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-6,15-17,19,21-22,24-28H,(H,29,30)/t15-,16-,17+,19-,21+/m0/s1
InChIKeyHBLWMMBFOKSEKW-BHWDSYMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoscutellarin (CAS 62023-92-1) for Research Procurement: Structural Identity and Core Characteristics


Isoscutellarin (scutellarein-6-O-β-D-glucuronide; S-6-G) is a flavonoid O-glucuronide with the molecular formula C₂₁H₁₈O₁₂ and a molecular weight of 462.4 g/mol [1]. It is the 6-O-glucuronide positional isomer of scutellarin (scutellarein-7-O-glucuronide; S-7-G), the well-known bioactive flavone from Erigeron breviscapus [2]. Naturally co-occurring with scutellarin in species such as Scutellaria baicalensis, Juniperus phoenicea, and Scutellaria lateriflora, isoscutellarin is also the major circulating metabolite detected in human plasma after oral administration of scutellarin, where the parent compound is virtually undetectable [2][3]. Its substitution pattern—glucuronidation at the 6-position rather than the 7-position—confers markedly different pharmacokinetic and transporter-interaction properties, making it a distinct research tool rather than a simple backup analog to scutellarin [2].

Why Isoscutellarin Cannot Be Substituted by Scutellarin or Other Flavone Glucuronides in Biomedical Research


Although isoscutellarin differs from scutellarin only by the position of glucuronidation (6-O- vs. 7-O-), this single regioisomeric shift produces a >47-fold difference in human systemic exposure after oral dosing, a ~25-fold difference in hepatic OATP2B1 transporter affinity, and a qualitative divergence in blood-brain barrier penetration—isoscutellarin is entirely excluded from the rat brain while scutellarin crosses markedly [1][2]. These differences are not subtle variations; they are pharmacokinetically deterministic. Generic substitution of one flavone glucuronide for another without accounting for regiospecific transporter recognition and tissue partitioning will confound in vivo pharmacology studies and yield irreproducible results. Other in-class flavone glucuronides such as baicalin (baicalein-7-O-glucuronide) share neither the biotransformation lineage nor the OATP2B1 affinity profile of isoscutellarin, making cross-class extrapolation scientifically unsound [1][2].

Quantitative Differentiation Evidence for Isoscutellarin Against Closest Comparators


Human Systemic Exposure: Isoscutellarin Achieves >47-Fold Higher Plasma Cmax Than Its Parent Drug Scutellarin After Oral Administration

In a definitive human pharmacokinetic study, after a single 60 mg oral dose of scutellarin (S-7-G) to healthy subjects, the parent compound was virtually undetectable in plasma (concentration below 4 nM), while its isomeric metabolite isoscutellarin (S-6-G) reached a mean Cmax of approximately 188 nM [1]. This represents an approximately 47-fold or greater difference in peak systemic exposure. The same study confirmed that S-6-G and S-7-G both originate from the common aglycone scutellarein in enterocytes, but differential hepatic OATP2B1-mediated extraction of S-7-G drives the dramatic exposure gap [1][2]. In the rat model following intragastric scutellarin administration (80 mg/kg), the plasma exposure of isoscutellarin exceeded that of the parent drug, while after intravenous administration (20 mg/kg), isoscutellarin exposures in both plasma and tissues were less than 5% of the parent drug, confirming route-dependent disposition [3].

Pharmacokinetics Oral bioavailability Flavonoid metabolism

OATP2B1 Transporter Affinity: Scutellarin is a ~25-Fold Higher-Affinity Substrate Than Isoscutellarin for Hepatic Uptake

In vitro transport assays using OATP2B1-overexpressing cell systems demonstrated that the hepatic uptake transporter OATP2B1 exhibits a pronounced substrate preference for scutellarin over isoscutellarin. The Michaelis-Menten constant (Km) for scutellarin (S-7-G) was 1.77 µM, compared to 43.9 µM for isoscutellarin (S-6-G), indicating approximately 25-fold higher transporter affinity for the parent drug [1]. This differential affinity is the primary mechanistic driver of the much lower systemic exposure of scutellarin relative to isoscutellarin in humans, as OATP2B1 mediates selective hepatic extraction of S-7-G from the portal circulation [1]. Efflux transporters BCRP and MRP2 recognized both isomers as good substrates, with no preference sufficient to alter the blood S-7-G/S-6-G ratio, confirming that uptake—not efflux—determines the pharmacokinetic divergence [1].

Transporter pharmacology Hepatic clearance OATP2B1 Drug-drug interactions

Blood-Brain Barrier Penetration: Scutellarin Crosses Markedly; Isoscutellarin is Undetectable in Rat Brain

In a comprehensive rat tissue distribution study employing LC-MS/MS quantification following both intravenous (20 mg/kg) and intragastric (80 mg/kg) scutellarin administration, scutellarin was detected in brain tissue at marked concentrations, demonstrating clear blood-brain barrier (BBB) penetration. In contrast, isoscutellarin was not detected in rat brain under any administration route tested [1]. This qualitative divergence is attributed to scutellarin being a higher-affinity substrate for OATP transporters expressed at the BBB, whereas isoscutellarin's low OATP affinity precludes carrier-mediated brain uptake [1][2]. Notably, after intragastric administration, scutellarin tissue concentrations in stomach wall, small intestine, bladder, adrenal gland, and lung significantly exceeded its plasma concentrations, while isoscutellarin tissue exposure remained consistently lower than that of scutellarin across all sampled organs [1].

Blood-brain barrier CNS drug delivery Tissue distribution Neuropharmacology

Aldose Reductase Inhibition: Isoscutellarein Aglycone Delivers Uncompetitive Inhibition with IC50 of 14 µM and Functional Prevention of Sorbitol Accumulation

Isoscutellarein, the aglycone of isoscutellarin, inhibited recombinant human aldose reductase with an IC50 of 14 µM and displayed an uncompetitive mode of inhibition, decreasing both Km and Vmax [1]. This is mechanistically distinct from many classical aldose reductase inhibitors that act competitively. Molecular docking confirmed binding to the active-site residues Ala-299, Leu-300, Leu-301, His-110, and Tyr-48, with a binding energy of -9.15 kJ/mol [1]. Functionally, isoscutellarein effectively prevented sorbitol accumulation in red blood cells incubated under hyperglycemic conditions and inhibited xylose-induced lens opacity—a direct ex vivo readout of anti-cataract activity [1]. In contrast, the glycoside isoscutellarin lacks direct aldose reductase data; the aglycone isoscutellarein is the pharmacologically active form for this target. For class-level context, the well-known aldose reductase inhibitor epalrestat exhibits an IC50 in the range of 0.01-0.1 µM, while quercetin (a structurally distinct flavonoid) shows IC50 values of 2-10 µM, placing isoscutellarein in a moderate but mechanistically differentiated inhibitory range [2].

Aldose reductase Diabetic complications Polyol pathway Enzyme inhibition

Neuronal Cytoprotection: Isoscutellarin Provides 55.3% Protection Against Glutamate-Induced Oxidative HT22 Cell Death, Comparable to Kaempferol

In a head-to-head comparison of four flavonoids isolated from Streptomyces sp. Tc052, isoscutellarin (compound 2) demonstrated a significant protective effect against glutamate-induced cytotoxicity in mouse hippocampal HT22 neuronal cells, with an effective protection ratio of 55.3 ± 3.4% at 100 µM [1]. In the same assay system, kaempferol (compound 1) produced a protection ratio of 62.4 ± 2.8%, while the co-isolated compounds umbelliferone (compound 3) and cichoriin (compound 4) were inactive [1]. The free radical scavenging capacity of isoscutellarin, measured by DPPH assay, showed an IC50 of 75.65 µM, compared to 60.74 µM for kaempferol, consistent with the slightly lower cytoprotective potency [1]. These data establish that isoscutellarin possesses intrinsic neuroprotective activity independent of its metabolic relationship to scutellarin, with efficacy approaching that of the well-characterized flavonoid antioxidant kaempferol.

Neuroprotection Oxidative stress HT22 cells Flavonoid antioxidant

MRP2/ABCC2 Transporter Inhibition: Isoscutellarin Demonstrates Moderate Inhibitory Activity (IC50 = 50 µM) Against a Clinically Relevant Efflux Transporter

Isoscutellarin was tested in MRP2 (ABCC2)-overexpressing Sf9 vesicle assays and inhibited estradiol-17β-glucuronide transport with an IC50 of 50 µM [1]. This moderate inhibitory potency is consistent with the finding by Gao et al. (2012) that both scutellarin and isoscutellarin are good substrates of MRP2, with no marked preference distinguishing the two isomers [2]. At the transporter level, the pharmacokinetic divergence between scutellarin and isoscutellarin is driven predominantly by hepatic uptake (OATP2B1) rather than biliary efflux. From a class perspective, the IC50 of 50 µM places isoscutellarin in a range relevant for potential drug-drug interaction screening: at clinically achievable portal vein concentrations following oral scutellarin dosing, MRP2 inhibition may be marginal, but at high experimental concentrations in vitro, it may confound transport studies if not controlled for [1][2].

Drug transport MRP2 ABCC2 In vitro inhibition

High-Impact Research and Industrial Application Scenarios for Isoscutellarin (CAS 62023-92-1) Based on Quantitative Evidence


Pharmacokinetic Bioanalysis of Oral Scutellarin Formulations Using Isoscutellarin as the Primary Plasma Biomarker

Given that isoscutellarin achieves a Cmax of ~188 nM in human plasma after oral scutellarin administration while the parent drug is essentially undetectable (<4 nM), isoscutellarin serves as the only practical circulating biomarker for assessing oral scutellarin bioavailability and bioequivalence [1]. Analytical laboratories developing LC-MS/MS methods for scutellarin pharmacokinetic studies should prioritize isoscutellarin quantification over scutellarin in plasma, using the validated dynamic ranges established by Zhang et al. (2018): 5.00–2,500 ng/mL for isoscutellarin vs. 10.0–5,000 ng/mL for scutellarin in rat plasma [2]. This scenario is directly supported by the human and rat PK evidence in Section 3, Evidence Items 1–3.

OATP2B1 Transporter Substrate Selectivity Profiling and Drug-Drug Interaction Screening

The ~25-fold difference in OATP2B1 Km between scutellarin (1.77 µM) and isoscutellarin (43.9 µM) establishes this isomer pair as an ideal matched tool set for probing OATP2B1 substrate structure-activity relationships [1]. Pharmaceutical companies conducting OATP2B1-mediated drug-drug interaction risk assessment can use isoscutellarin as a low-affinity control and scutellarin as a high-affinity probe within the same chemical scaffold, eliminating confounding factors from structural dissimilarity. Additionally, because isoscutellarin's low OATP2B1 affinity permits high systemic exposure, it can serve as a negative control for OATP2B1-dependent hepatic clearance in in vitro-to-in vivo extrapolation studies [1].

Peripherally Restricted Aldose Reductase Inhibitor Development Leveraging BBB Exclusion

Isoscutellarin's complete blood-brain barrier exclusion—confirmed by undetectable brain concentrations in rats despite high plasma exposure after intragastric dosing—combined with its aglycone isoscutellarein's uncompetitive aldose reductase inhibition (IC50 = 14 µM), presents a unique pharmacological profile for diabetic complication research [1][2]. Unlike brain-penetrant aldose reductase inhibitors such as epalrestat, isoscutellarein-based agents may avoid CNS-related adverse effects while effectively targeting peripheral polyol pathway flux in lenses, kidneys, and peripheral nerves. This scenario is directly grounded in the BBB penetration evidence (Section 3, Evidence Item 3) and the aldose reductase inhibition data (Section 3, Evidence Item 4).

Neuronal Oxidative Stress Model Studies with a Scutellarin-Independent Flavonoid Cytoprotectant

Isoscutellarin's direct cytoprotective activity in HT22 neuronal cells (55.3 ± 3.4% protection against glutamate toxicity at 100 µM), comparable to kaempferol's 62.4 ± 2.8% in the same assay, establishes its intrinsic neuroprotective potential independent of its metabolic relationship to scutellarin [1]. Neuroscience researchers investigating oxidative stress-mediated neurodegeneration can employ isoscutellarin as a structurally defined flavonoid glucuronide with well-characterized systemic exposure properties, avoiding the confound of rapid metabolic interconversion that complicates studies with scutellarin. Selection of isoscutellarin over scutellarin for in vivo neuroprotection studies is further justified by its sustained plasma exposure, which ensures consistent target engagement throughout the dosing interval [2].

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